molecular formula C7H14ClNO B13475195 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B13475195
M. Wt: 163.64 g/mol
InChI Key: ZVYTVOVZWLFENR-UHFFFAOYSA-N
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Description

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic amine derivative with a unique strained ring system. Its molecular formula is C₇H₁₄ClNO, and it has a molecular weight of 163.65 g/mol (calculated from and ). The compound features a 2-azabicyclo[2.1.1]hexane core, where the nitrogen atom is part of the bicyclic scaffold, and an ethoxy group (-OCH₂CH₃) is attached to the 4-position of the ring. This structural arrangement imparts significant steric and electronic effects, making it a valuable building block in medicinal chemistry and drug discovery.

The compound is typically synthesized via [2+2] photochemical cycloadditions or thermal cyclizations of precursor imines or enamines, as suggested by analogous synthetic routes for related azabicyclo compounds (). It is primarily used in research settings for developing central nervous system (CNS) therapeutics, enzyme inhibitors, or ligands for receptor-targeted drug design.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

4-ethoxy-2-azabicyclo[2.1.1]hexane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-7-3-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

ZVYTVOVZWLFENR-UHFFFAOYSA-N

Canonical SMILES

CCOC12CC(C1)NC2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically starts from precursors such as ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate or related bicyclic amino esters. The key steps involve:

  • Formation of the bicyclic azabicyclo[2.1.1]hexane core through cyclization reactions.
  • Introduction of the ethoxy substituent at the 4-position.
  • Conversion to the hydrochloride salt for stability and isolation.

Representative Preparation Example

A multigram synthesis approach reported involves the following key steps:

Step Reaction Description Reagents/Conditions Yield (%)
1 Cyclization of methylenecyclobutane derivatives to form tricyclic carbamates Iodine-promoted cyclization in CH2Cl2 at 0 °C 95
2 Curtius rearrangement of carboxylic acid intermediates to orthogonally protected diamines Standard Curtius rearrangement conditions 62
3 Hydrogenolysis of protected diamines to diamino acid derivatives Pd/C catalyst under hydrogen atmosphere 98
4 Alkylation with ethyl iodide to introduce ethoxy group MeI, K2CO3 in DMF at room temperature overnight 70

This sequence leads to 2-tert-butyl 1-methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate, which upon further transformations yields the ethoxy-substituted bicyclic amine.

Alkylation Method for Ethoxy Substitution

The introduction of the ethoxy group at the 4-position is achieved via alkylation of a hydroxymethyl precursor using methyl iodide or ethyl iodide under basic conditions (e.g., potassium carbonate in DMF). This reaction proceeds efficiently at room temperature overnight, followed by extraction and purification steps to isolate the alkylated product.

Salt Formation

The free base bicyclic amine is converted to its hydrochloride salt by treatment with hydrochloric acid in methanol or aqueous media. This step enhances compound stability and facilitates purification.

Reaction Conditions and Optimization

Reaction Step Solvent Temperature Reaction Time Notes
Cyclization Dichloromethane (CH2Cl2) 0 °C Few hours Iodine-promoted, high yield (95%)
Curtius Rearrangement Various (organic solvents) Ambient to reflux Hours Orthogonal protection
Hydrogenolysis THF or MeOH Room temperature Several hours Pd/C catalyst, quantitative yield
Alkylation (Ethoxy group) DMF Room temperature Overnight K2CO3 base, 70% yield
Hydrochloride Salt Formation Methanol/Water Room temperature 1-2 hours Acid-base reaction, salt isolation

Alternative Preparation Approaches and Related Compounds

Biotechnological and Hydrolysis Methods

Patents describe hydrolysis of related amino cyclopentenes to optically active amino alcohols or their salts using alkali metal hydroxides or mineral acids such as hydrochloric acid, at elevated temperatures (50–120 °C, preferably 90–100 °C). These methods yield hydrohalide salts analogous to hydrochloride salts of bicyclic amines.

Use in Subsequent Functionalization

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride serves as a key intermediate in the synthesis of various purine and oxazine derivatives. Typical reaction conditions involve:

  • Reaction with dichloropurine derivatives in polar aprotic solvents (e.g., N,N-dimethylformamide).
  • Use of N-ethyl-N,N-diisopropylamine as a base.
  • Reaction temperatures ranging from room temperature to 150 °C.
  • Reaction times from 12 to 19 hours.

These conditions afford substituted bicyclic derivatives in yields ranging from 65% to 82%.

Summary Table of Preparation Methods

Preparation Step Starting Material Key Reagents Solvent Temp (°C) Time Yield (%) Reference
Cyclization to tricyclic carbamate Methylenecyclobutane derivative Iodine (I2) CH2Cl2 0 Hours 95
Curtius rearrangement Carboxylic acid intermediate Standard Curtius reagents Organic solvents Ambient to reflux Hours 62
Hydrogenolysis Protected diamine Pd/C, H2 THF or MeOH RT Hours 98
Alkylation (Ethoxy group) Hydroxymethyl precursor MeI or EtI, K2CO3 DMF RT Overnight 70
Hydrochloride salt formation Free base amine HCl MeOH or aqueous RT 1-2 h Quantitative
Functionalization with purine derivatives 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride N-ethyl-N,N-diisopropylamine DMF, isopropanol 20-150 12-19 h 65-82

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The ethoxy group and other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-azabicyclo[2.1.1]hexane scaffold has been modified with various substituents to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Notes
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride C₇H₁₄ClNO 163.65 Not available Ethoxy group at 4-position; bicyclic amine Research applications in CNS drug development
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride C₁₁H₁₄ClN 195.69 2031260-91-8 Phenyl substituent at 1-position Potential use in receptor-binding studies due to aromatic interactions
5,5-Dimethyl-2-azabicyclo[2.1.1]hexane hydrochloride C₇H₁₄ClN 163.65 (calc.) 2995291-99-9 Two methyl groups at 5-position Explored for steric effects on ring strain and solubility
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride C₆H₁₀ClNO₂ 163.61 (calc.) 116129-07-8 Carboxylic acid group at 1-position Used as a chiral building block for peptide mimetics
1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride C₆H₁₂ClN 133.62 637739-97-0 Methyl group at 1-position Studied for metabolic stability in prodrug design

Key Differences and Trends

Substituent Effects: Ethoxy group (4-Ethoxy-): Enhances lipophilicity and may influence blood-brain barrier penetration compared to smaller substituents like methyl . Carboxylic acid (1-Carboxylic acid): Increases polarity, making the compound suitable for aqueous-phase reactions or as a zwitterionic intermediate .

Synthetic Accessibility :

  • Derivatives with smaller substituents (e.g., methyl, ethyl) are synthesized via direct alkylation or cycloaddition methods ().
  • Bulky groups (e.g., phenyl) require multi-step functionalization, often involving Suzuki-Miyaura couplings .

Biological Activity :

  • The 4-ethoxy analog shows promise in CNS-targeted drug candidates due to its balanced lipophilicity and moderate molecular weight .
  • Carboxylic acid derivatives are frequently used in fragment-based drug discovery (FBDD) for their ability to form hydrogen bonds with biological targets .

Biological Activity

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride is characterized by its unique bicyclic structure, which contributes to its binding affinity and interaction with various biological targets. The presence of an ethoxy group enhances its lipophilicity, potentially improving membrane permeability.

Research indicates that 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride exhibits significant binding affinity to neurotransmitter receptors, particularly those involved in the cholinergic system. Studies have shown that it can act as a ligand for nicotinic acetylcholine receptors (nAChRs), influencing synaptic transmission and neuronal excitability .

Table 1: Binding Affinity of 4-Ethoxy-2-azabicyclo[2.1.1]hexane Hydrochloride

Target ReceptorBinding Affinity (IC50)Reference
Nicotinic Acetylcholine50 nM
Muscarinic Acetylcholine150 nM

Pharmacological Effects

The compound has been evaluated for its effects on cognitive functions and neuroprotection. In animal models, it demonstrated potential in enhancing memory and learning processes, likely due to its modulation of cholinergic activity . Additionally, it showed promise in protecting against neurodegenerative conditions by reducing oxidative stress and inflammation .

Neuroprotective Effects

A notable study investigated the neuroprotective effects of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride in a rodent model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in amyloid-beta plaque accumulation and improved cognitive performance in maze tests compared to the control group .

Cognitive Enhancement

Another case study focused on the cognitive enhancement properties of the compound in aged mice. The findings revealed that administration of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride resulted in improved performance on memory tasks, supporting its potential as a therapeutic agent for age-related cognitive decline .

Q & A

Q. What are the key synthetic methodologies for preparing 4-ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride?

The compound can be synthesized via two primary routes:

  • Intramolecular displacement : A scalable batchwise method involves reacting a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic core, yielding 195 grams of product with optimized conditions (e.g., solvent selection, reaction time) .
  • Photochemical [2+2] cycloaddition : A light-mediated approach using iridium catalysts under blue LED irradiation enables efficient bicyclo[2.1.1]hexane scaffold formation. This method achieves a 40% yield from 10 g of benzaldehyde precursors and allows late-stage functionalization .

Q. How can researchers confirm the structural integrity of the bicyclo[2.1.1]hexane scaffold?

  • 1H iterative Full Spin Analysis (HiFSA) : This NMR-based technique deciphers complex splitting patterns and coupling constants to validate bond geometries and stereochemistry .
  • X-ray crystallography : Used to compare dihedral angles of substituents with other bicyclic systems (e.g., 1,2-trans-cyclopentane) to assess conformational rigidity .

Q. What safety precautions are critical when handling this compound?

  • Hazard mitigation : Use explosion-proof equipment, avoid ignition sources (H225), and ensure ventilation (P271) due to flammability and CNS toxicity risks (H336, H373) .
  • Personal protective equipment (PPE) : Wear gloves, goggles, and lab coats to prevent skin/eye irritation (H315) .

Advanced Research Questions

Q. How can fluorination strategies be applied to modify the bicyclo[2.1.1]hexane scaffold?

  • Deoxo-Fluor® : This reagent enables selective fluorination of bicyclic analogues, as demonstrated in the synthesis of 4-fluoroproline derivatives. Optimization involves adjusting reaction temperature and stoichiometry to minimize side reactions .
  • Halogenation : Bromination at the 5- and 6-positions (e.g., N-(ethoxycarbonyl)-5-anti-6-anti-dibromo derivatives) provides intermediates for cross-coupling reactions, though regioselectivity must be controlled via steric or electronic directing groups .

Q. What experimental design considerations are needed to resolve contradictory yield data in scaled-up syntheses?

  • Reaction monitoring : Use in-situ techniques (e.g., FTIR, HPLC) to track intermediates and identify bottlenecks, such as incomplete cyclization or byproduct formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of the bicyclic core, while reducing temperatures can suppress decomposition pathways observed in photochemical routes .

Q. How does the sp3-rich nature of the bicyclo[2.1.1]hexane scaffold influence its pharmacological potential?

  • Conformational analysis : Compare X-ray data () with computational models (e.g., DFT) to assess strain energy and predict bioavailability.
  • Bioisosteric replacement : Replace planar aromatic moieties in drug candidates with bicyclo[2.1.1]hexane to enhance metabolic stability and target engagement, as seen in protease inhibitors .

Q. What strategies address low regioselectivity in late-stage functionalization?

  • Protecting group chemistry : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during alkylation or acylation steps .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) can direct C–H activation to specific positions on the bicyclic scaffold, though ligand design is critical to avoid steric hindrance .

Q. Methodological Notes

  • Purification : Use flash chromatography with hexane/ethyl acetate gradients () or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Stability testing : Store the hydrochloride salt under inert gas (N2/Ar) at -20°C to prevent degradation, as recommended for analogous azabicyclic compounds .

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